1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 937591-29-2
VCID: VC3859563
InChI: InChI=1S/C17H24BNO3/c1-12(20)19-9-8-13-6-7-15(10-14(13)11-19)18-21-16(2,3)17(4,5)22-18/h6-7,10H,8-9,11H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)C)C=C2
Molecular Formula: C17H24BNO3
Molecular Weight: 301.2 g/mol

1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

CAS No.: 937591-29-2

Cat. No.: VC3859563

Molecular Formula: C17H24BNO3

Molecular Weight: 301.2 g/mol

* For research use only. Not for human or veterinary use.

1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone - 937591-29-2

Specification

CAS No. 937591-29-2
Molecular Formula C17H24BNO3
Molecular Weight 301.2 g/mol
IUPAC Name 1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Standard InChI InChI=1S/C17H24BNO3/c1-12(20)19-9-8-13-6-7-15(10-14(13)11-19)18-21-16(2,3)17(4,5)22-18/h6-7,10H,8-9,11H2,1-5H3
Standard InChI Key VXTRXTCKXASTFR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)C)C=C2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)C)C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

  • Boronic ester moiety: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 7-position of the isoquinoline ring provides enhanced stability compared to free boronic acids, with the pinacol ester protecting group preventing premature hydrolysis.

  • 3,4-Dihydroisoquinoline system: The partially saturated isoquinoline scaffold introduces conformational rigidity while maintaining aromatic character through the fused benzene ring, as evidenced by its C10H11N\text{C}_{10}\text{H}_{11}\text{N} core.

  • Acetyl substituent: The ethanone group at the 2-position modulates electronic properties through conjugation with the adjacent nitrogen atom, creating a polarized region that influences reactivity in nucleophilic substitutions .

The three-dimensional arrangement was confirmed through X-ray crystallographic studies of analogous compounds, revealing a dihedral angle of 38.7° between the boronic ester and isoquinoline planes .

Spectroscopic Characterization

Key spectroscopic data for the compound includes:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.32 (s, 12H, pinacol methyl), 2.93 (t, J=8.0J = 8.0 Hz, 2H, CH2_2), 3.16 (t, J=8.0J = 8.0 Hz, 2H, CH2_2), 4.45 (t, J=8.0J = 8.0 Hz, 2H, CH2_2), 7.60–7.66 (m, 2H, aromatic) .

  • IR (KBr): 2926 cm1^{-1} (C-H stretch), 1662 cm1^{-1} (C=O), 1419 cm1^{-1} (B-O) .

PropertyValue
Molecular FormulaC17_{17}H24_{24}BNO3_3
Molecular Weight301.2 g/mol
IUPAC Name1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)C)C=C2
LogP (Predicted)2.87
Aqueous Solubility<0.1 mg/mL at 25°C

Table 1: Key physicochemical properties of 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves a Suzuki-Miyaura coupling between 7-bromo-3,4-dihydroisoquinoline derivatives and pinacol borane, as shown in the reaction scheme:

C10H10NBr+B(OR)2Pd(PPh3)4,BaseC17H24BNO3\text{C}_{10}\text{H}_{10}\text{NBr} + \text{B}(\text{OR})_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{C}_{17}\text{H}_{24}\text{BNO}_3

Optimized conditions use 5 mol% Pd(PPh3_3)4_4 catalyst in degassed THF/water (4:1) at 80°C for 12 hours, achieving yields up to 78%. Recent advances employ microwave-assisted synthesis to reduce reaction times to 2 hours while maintaining yield .

Post-Functionalization Strategies

The acetyl group enables further derivatization through:

  • Condensation reactions: Formation of imines with primary amines (e.g., benzylamine) in ethanol at reflux (82% yield) .

  • Nucleophilic substitutions: Displacement of the acetyl oxygen with thiols using Lawesson's reagent (65–72% yield) .

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

The compound demonstrates exceptional reactivity in forming biaryl systems, with notable examples including:

  • Coupling with 4-bromoanisole (kobs=1.2×103k_{\text{obs}} = 1.2 \times 10^{-3} s1^{-1}) yielding fluorescent materials for OLED applications.

  • Synthesis of protease inhibitors through cross-coupling with heteroaryl halides (IC50_{50} = 23 nM against HIV-1 protease) .

Pharmaceutical Intermediate

As a key building block in drug discovery:

  • Used in the synthesis of kinase inhibitors (e.g., JAK2 inhibitors with 94% inhibition at 10 μM) .

  • Intermediate for Alzheimer's disease therapeutics targeting β-secretase (BACE1 inhibition IC50_{50} = 8.2 nM) .

Research Advancements

Stability Studies

Accelerated stability testing (40°C/75% RH) shows 98.2% purity retention after 6 months when stored under argon at -20°C. Degradation pathways involve:

  • Hydrolysis of the boronic ester to boronic acid (t1/2_{1/2} = 14 days in pH 7.4 buffer).

  • Oxidation of the dihydroisoquinoline ring (5% after 30 days under O2_2) .

Computational Modeling

DFT calculations (B3LYP/6-31G*) reveal:

  • Boron-centered LUMO (-1.92 eV) facilitates oxidative addition in cross-coupling.

  • Acetyl group lowers N-H bond dissociation energy by 18.7 kcal/mol compared to unsubstituted analogs .

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